6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl
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Overview
Description
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl is a synthetic amino acid derivative that features a unique spirocyclic structure. This compound is part of a class of sterically constrained amino acids, which are of significant interest in the fields of chemistry, biochemistry, and drug design due to their rigid molecular frameworks .
Preparation Methods
The synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl involves constructing the spirocyclic scaffold through ring closure reactions. The process typically starts with the formation of two four-membered rings by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Industrial production methods may involve scalable and reliable synthetic procedures to ensure the efficient preparation of the compound .
Chemical Reactions Analysis
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include mesyl chloride and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the amino and carboxylic acid functional groups .
Scientific Research Applications
This compound has several scientific research applications, particularly in the design of peptidomimetic drugs. Its rigid spirocyclic scaffold allows for the pre-organization of functional groups, making it a more efficient and selective ligand for various biological targets . Additionally, it is used in the synthesis of analogues of natural compounds such as ornithine and gamma-aminobutyric acid (GABA), which are important in biochemistry and drug design .
Mechanism of Action
The mechanism of action of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl involves its interaction with biological targets through its sterically constrained structure. This rigidity allows for more efficient binding to target molecules, potentially leading to pronounced biological activity . The specific molecular targets and pathways involved depend on the context of its use, particularly in drug design and biochemical research .
Comparison with Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl can be compared to other sterically constrained amino acids such as 2-aminoisobutyric acid, 2-azetidinecarboxylic acid, and 2,4-methanoproline . These compounds share the characteristic of having rigid molecular frameworks, but the spirocyclic structure of this compound provides a unique spatial disposition of functional groups, making it distinct in its applications and potential biological activity .
Properties
Molecular Formula |
C7H13ClN2O2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;/h9H,1-4,8H2,(H,10,11);1H |
InChI Key |
JCUAEGWQXRGVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CNC2.Cl |
Origin of Product |
United States |
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